molecular formula C8H17N B182177 2-Tert-butylpyrrolidine CAS No. 180258-82-6

2-Tert-butylpyrrolidine

Cat. No.: B182177
CAS No.: 180258-82-6
M. Wt: 127.23 g/mol
InChI Key: IQJZUYFOSMJZSV-UHFFFAOYSA-N
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Description

2-Tert-butylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is a cyclic amine with a tert-butyl group attached to the nitrogen atom. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butylpyrrolidine can be achieved through various methods. One common approach involves the reaction of pyrrolidine with tert-butyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings. The process is optimized for higher yields and purity, and may include additional purification steps such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroxides, which are stable free radicals.

    Reduction: Reduction reactions can convert nitroxides back to amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of nitroxides.

    Reduction: Regeneration of the amine form.

    Substitution: Various substituted pyrrolidines depending on the reagents used.

Scientific Research Applications

2-Tert-butylpyrrolidine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific receptors.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-tert-butylpyrrolidine involves its interaction with various molecular targets. For instance, it can bind to specific receptors in biological systems, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Pyrrolidine: The parent compound without the tert-butyl group.

    2-Butylpyrrolidine: Similar structure but with a butyl group instead of tert-butyl.

    2-Methylpyrrolidine: Contains a methyl group instead of tert-butyl.

Uniqueness: 2-Tert-butylpyrrolidine is unique due to the presence of the bulky tert-butyl group, which influences its steric properties and reactivity.

Properties

IUPAC Name

2-tert-butylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-8(2,3)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJZUYFOSMJZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402020
Record name 2-tert-butylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180258-82-6
Record name 2-(1,1-Dimethylethyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180258-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-butylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-butylpyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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